4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
Description
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is an intricate compound of significant interest in the fields of chemistry, biology, and medicine. This compound's structure incorporates multiple functional groups, making it versatile in various chemical reactions and applications.
Properties
IUPAC Name |
4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O3/c1-2-23-9-12(20-14(25)11-5-6-24(21-11)16(17)18)13(22-23)15(26)19-8-10-4-3-7-27-10/h3-7,9,16H,2,8H2,1H3,(H,19,26)(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUFBYHEVBUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=NN(C=C3)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. Initially, the starting materials are chosen for their reactivity and ability to form the desired bonds. The pyrazole ring, central to the compound's structure, is commonly synthesized via cyclization reactions involving hydrazines and diketones. The difluoromethyl group is introduced through a halogen exchange reaction, using fluorinating agents under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production scales up these processes, employing batch reactors and continuous flow systems to ensure consistency and purity. Solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon may be used to optimize reaction conditions and yields. Stringent quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: : Reacts with oxidizing agents like potassium permanganate, yielding oxidized derivatives.
Reduction: : Undergoes reduction with agents like lithium aluminum hydride, producing reduced forms.
Substitution: : Participates in nucleophilic substitution reactions due to the presence of carbonyl and pyrazole groups.
Common Reagents and Conditions
Reagents such as chlorinating agents, oxidizing agents, and reducing agents are frequently used. Typical conditions involve moderate to high temperatures and the use of inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
Products vary based on the reaction type, but may include various oxidized, reduced, or substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is employed as a building block for synthesizing complex molecules, particularly in drug design and development.
Biology
In biological research, it is used to study enzyme interactions and metabolic pathways, owing to its ability to bind to specific biological targets.
Medicine
In medicine, it shows promise as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer, due to its potential to modulate biological pathways.
Industry
Industrial applications include its use as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
This compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. The pyrazole rings interact with active sites, altering the function of these biological molecules. Pathways involved may include inhibition of enzyme activity, disruption of receptor signaling, and modulation of gene expression.
Comparison with Similar Compounds
Compared to other similar compounds, 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
4-({[1-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
4-({[1-(methyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
4-({[1-(fluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
